![molecular formula C7H3Cl2F3 B025167 1,3-Dichloro-2-(trifluoromethyl)benzene CAS No. 104359-35-5](/img/structure/B25167.png)
1,3-Dichloro-2-(trifluoromethyl)benzene
Overview
Description
“1,3-Dichloro-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H3Cl2F3 . It has an average mass of 215.000 Da and a monoisotopic mass of 213.956390 Da .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-2-(trifluoromethyl)benzene” consists of a benzene ring with two chlorine atoms and one trifluoromethyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.
Physical And Chemical Properties Analysis
“1,3-Dichloro-2-(trifluoromethyl)benzene” has a density of 1.5±0.1 g/cm³, a boiling point of 202.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 83.1±19.4 °C .
Scientific Research Applications
Agrochemical Industry
1,3-Dichloro-2-(trifluoromethyl)benzene is used as a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from this compound, are widely used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
This compound also finds its application in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Organic Compounds
The development of organic compounds containing fluorine has been made possible by the use of 1,3-Dichloro-2-(trifluoromethyl)benzene . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF)
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Spectroscopic Analysis and DFT Studies
2,3-dichloro-benzylidine-(2-trifluoromethyl-phenol)-amine (2DBTP) has been synthesized and characterized by various spectroscopic techniques including FT-IR, FT-Raman, UV-Vis and 1H, 13C NMR spectroscopy . The equilibrium geometry and harmonic vibrational frequencies were investigated by density functional theory (DFT) at B3LYP/6-311++G(d,p) basis set .
Molecular Docking
The molecular docking solved the binding mode of 2XCT complex with the ligand . The investigated molecule revealed the inhibition activity of the ligand against anti-bacterial protein topoisomerase DNA gyrase enzyme (PDB ID: 2XCT) .
Safety And Hazards
The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is combustible, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1,3-dichloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYCGMWKMMQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275295 | |
Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(trifluoromethyl)benzene | |
CAS RN |
104359-35-5 | |
Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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